1-(2-Hydroxyethyl)pyrrole
Overview
Description
1-(2-Hydroxyethyl)pyrrole serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It is used for chemical synthesis .
Synthesis Analysis
Pyrrole synthesis involves various reactions and methods. For instance, the Paal-Knorr pyrrole condensation allows the synthesis of N-substituted pyrroles under mild reaction conditions . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is also possible .
Molecular Structure Analysis
The molecular formula of 1-(2-Hydroxyethyl)pyrrole is C6H9NO . The molecular weight is 111.14 g/mol .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)pyrrole is a versatile compound that can participate in various chemical reactions. For instance, it can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines .
Physical And Chemical Properties Analysis
1-(2-Hydroxyethyl)pyrrole is a liquid at 20 degrees Celsius . Its boiling point is 215 degrees Celsius . The compound has a specific gravity of 1.06 at 20/20 and a refractive index of 1.52 .
Scientific Research Applications
Electrochemical and Material Properties
- Electroanalytic and Spectroscopic Applications : A derivative of 1-(2-Hydroxyethyl)pyrrole, specifically N-linked polybispyrroles, was studied for its electrochromic and ion receptor properties. The material demonstrated stable, reversible redox processes and good electrochromic characteristics, making it suitable for applications like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).
Luminescent Polymers
- Synthesis of Luminescent Polymers : Research on polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, related to 1-(2-Hydroxyethyl)pyrrole, found that these polymers exhibit strong fluorescence and high solubility in organic solvents. This makes them potential candidates for applications in organic electronics and photonics (Zhang & Tieke, 2008).
Polymerization and Copolymerization
- Electropolymerization for Enhanced Ionic Mobility : The copolymerization of 1-(2-Hydroxyethyl)pyrrole and pyrrole enhances the ionic mobility of pyrrole polymers, suggesting potential use in advanced material applications where ionic conductivity is crucial (Chen-Yang, Li, Wu, Wang, & Hon, 2004).
Oxidative Polymerization
- Oxidative Polymerization with Ferric Chloride : The oxidative polymerization of N-(2-Hydroxyethyl)pyrrole with ferric chloride resulted in polymers with potential electrical conductivity applications. These polymers could be used in the production of conductive films (Stanke, Hallensleben, & Toppare, 1995).
Pheromone Research
- Pheromone Component in Insect Communication : A compound structurally similar to 1-(2-Hydroxyethyl)pyrrole has been identified as a component of a pheromone used by certain beetle species. This suggests potential applications in bio-ecological studies and pest control (Diesel et al., 2017).
Sustainable Catalysis
- Sustainable Catalysis in Pyrrole Synthesis : Research on sustainable catalytic synthesis methods for pyrroles, using materials related to 1-(2-Hydroxyethyl)pyrrole, highlights their importance in creating compounds for use in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).
Molecular Pathogenesis
- Role in Protein Crosslinking : A study found that derivatives of 1-(2-Hydroxyethyl)pyrrole could lead to protein crosslinking, which has implications for understanding themolecular mechanisms of certain neuropathies and could inform biomedical research (Graham et al., 1982).
Chemical Synthesis
- Lewis Acid-Catalyzed Reactions : 1-(2-Hydroxyethyl)pyrrole derivatives were used to synthesize Pyrrolo[1,2-a]quinoxaline derivatives, showing the compound's utility in facilitating complex chemical reactions. Such reactions are pivotal in the synthesis of compounds with potential pharmaceutical applications (Kobayashi et al., 2001).
Multicomponent Reactions
- Advances in Pyrrole Synthesis : The synthesis of pyrroles, including derivatives of 1-(2-Hydroxyethyl)pyrrole, through multicomponent reactions has seen significant progress. This method is valued for its efficiency and environmental benefits, and is crucial in various scientific domains including biology and materials science (Estévez, Villacampa, & Menéndez, 2014).
Corrosion Inhibition
- Organic Inhibitors of Carbon Steel Corrosion : Pyrrole derivatives have been explored as corrosion inhibitors for carbon steel, which is significant for industrial applications. The study of these compounds, closely related to 1-(2-Hydroxyethyl)pyrrole, offers insights into the development of more effective corrosion inhibitors (Zarrouk et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrrol-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLCZCJJJNOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450313 | |
Record name | 1-(2-Hydroxyethyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)pyrrole | |
CAS RN |
6719-02-4 | |
Record name | 1-(2-Hydroxyethyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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